N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide
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Overview
Description
N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide is an organic compound belonging to the class of amides It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide can be synthesized by reacting 1-ethyl-3-methyl-1H-pyrazol-5-amine with prop-2-enoyl chloride under suitable conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and minimize costs. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide undergoes several types of chemical reactions, including:
Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution can involve nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Prop-2-enoic acid and 1-ethyl-3-methyl-1H-pyrazol-5-amine.
Substitution: Depending on the substituents introduced, various substituted pyrazole derivatives can be formed.
Scientific Research Applications
N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide is used in various scientific research applications due to its unique properties:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enamide
- N-(2-chloro-5-dimethylsulfamoylphenyl)prop-2-enamide
- 3-Cyclohexyl-N-methylprop-2-enamide
Uniqueness
N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-9(13)10-8-6-7(3)11-12(8)5-2/h4,6H,1,5H2,2-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLAGJMVXUGGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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